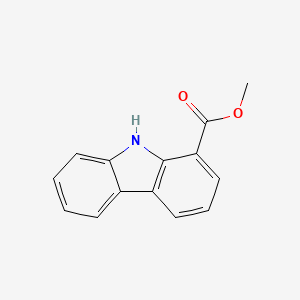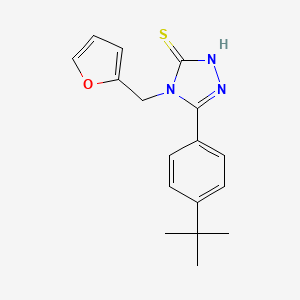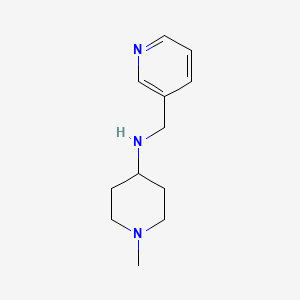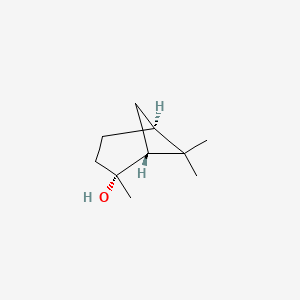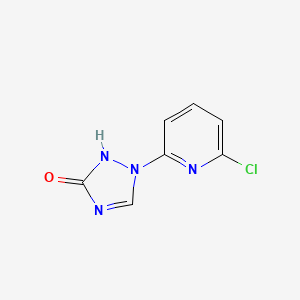
2-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound can be achieved through various methods, including heterocyclization reactions. Recent literature highlights strategies for synthesizing thiophene derivatives, which could be adapted for this compound . For example, condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis are typical and significant synthetic methods for thiophene derivatives.
Chemical Reactions Analysis
This compound can undergo various reactions, including oxidation at sulfur and at the 2,3-double bond. Oxidation can lead to the formation of thiophene S-oxide and thiophene 2,3-epoxide, followed by subsequent rearrangements .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, including the benzodiazepine class, have been studied for their potential anticancer properties. These compounds can interact with various biological targets, potentially inhibiting cancer cell growth and proliferation. For instance, certain thiophene derivatives have shown effectiveness against human lung cancer cell lines .
Pharmaceutical Applications: Anti-inflammatory and Analgesic Effects
Compounds like 2-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine have been explored for their anti-inflammatory and analgesic effects. This is due to their structural similarity to known nonsteroidal anti-inflammatory drugs (NSAIDs), which suggests they could modulate inflammatory pathways .
Antimicrobial Activity
The antimicrobial activity of thiophene derivatives is another significant area of research. These compounds have been tested against a variety of bacterial and fungal species, showing promise as potential antibiotics or antifungal agents, addressing the growing concern of drug-resistant pathogens .
Material Science: Organic Semiconductors
In material science, thiophene-based molecules are integral to the development of organic semiconductors. Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in flexible electronics .
Corrosion Inhibition
The industrial application of thiophene derivatives as corrosion inhibitors is well-documented. These compounds can form protective layers on metals, preventing oxidative damage and extending the lifespan of various industrial components .
Anesthetic Applications
Some thiophene derivatives are structurally similar to articaine, a dental anesthetic used in Europe. This suggests potential applications of 2-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine as a local anesthetic, particularly in dental procedures .
Neuropharmacology: Voltage-Gated Sodium Channel Blockers
Thiophene derivatives have been investigated for their role as voltage-gated sodium channel blockers. This property is crucial for the development of drugs that manage conditions like epilepsy and chronic pain .
Antioxidant Properties
Research has also highlighted the antioxidant potential of thiophene derivatives. These compounds can neutralize free radicals, which may reduce oxidative stress and prevent cellular damage, contributing to the prevention of various diseases .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-thiophen-2-yl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-2-5-11-10(4-1)14-8-7-12(15-11)13-6-3-9-16-13/h1-6,9,12,14-15H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFCCRGYHRDPRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2NC1C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378024 | |
| Record name | 2-(Thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
CAS RN |
904813-50-9 | |
| Record name | 2-(Thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde](/img/structure/B1620985.png)

